molecular formula C16H10Cl2N2O4 B3036245 3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 339023-54-0

3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B3036245
CAS No.: 339023-54-0
M. Wt: 365.2 g/mol
InChI Key: UEPIEZULJUUGTH-RIYZIHGNSA-N
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Description

3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one is a complex organic compound with a unique structure that includes a benzofuran ring, a nitroethenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Nitroethenyl Group: The nitroethenyl group is introduced via a nitration reaction, which involves the addition of a nitro group to an ethylene moiety.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through an amination reaction, where a dichlorophenylamine is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitroethenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amino derivatives.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. The nitroethenyl group can participate in redox reactions, affecting cellular processes. The dichlorophenyl group may interact with proteins or enzymes, altering their activity. The benzofuran ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one: Similar structure but with different positions of chlorine atoms on the phenyl ring.

    2,4-dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different core structures.

    Nitroethenyl derivatives: Compounds with similar nitroethenyl groups but different aromatic rings.

Uniqueness

The uniqueness of 3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and dichlorophenyl groups allows for diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-[(E)-2-(2,4-dichloroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c17-9-5-6-13(12(18)7-9)19-8-14(20(22)23)15-10-3-1-2-4-11(10)16(21)24-15/h1-8,15,19H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPIEZULJUUGTH-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=C(C=C(C=C3)Cl)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one
Reactant of Route 2
3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one
Reactant of Route 3
Reactant of Route 3
3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one
Reactant of Route 4
3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one
Reactant of Route 5
Reactant of Route 5
3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one
Reactant of Route 6
3-[(E)-2-[(2,4-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one

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